5-Hydroxyprimaquine

Description

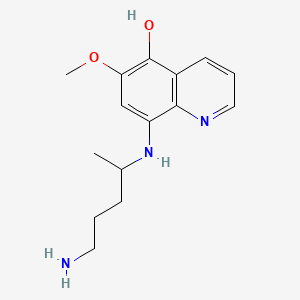

Structure

3D Structure

Properties

IUPAC Name |

8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-10(5-3-7-16)18-12-9-13(20-2)15(19)11-6-4-8-17-14(11)12/h4,6,8-10,18-19H,3,5,7,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIFAKQLYKKQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973289 | |

| Record name | 8-[(5-Aminopentan-2-yl)amino]-6-methoxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57695-07-5 | |

| Record name | 5-Hydroxyprimaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057695075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(5-Aminopentan-2-yl)amino]-6-methoxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Approaches for 5 Hydroxyprimaquine

Chemical Synthesis Pathways and Strategies for 5-Hydroxyprimaquine

The chemical synthesis of this compound has been reported, although its inherent instability presents significant challenges. Research indicates that this compound has been prepared using previously established procedures nih.gov. These methods typically involve hydroxylation steps on the primaquine (B1584692) core structure nih.govresearchgate.net. However, the compound is known to be highly labile, undergoing rapid spontaneous oxidation to form orthoquinone and quinone-imine degradation products nih.govnih.govresearchgate.net. This instability necessitates careful handling and immediate analysis or derivatization following synthesis.

The synthesis of this compound often serves as a reference standard for identifying and quantifying its role as a metabolite, particularly in studies related to primaquine's pharmacological and toxicological profiles nih.govresearchgate.net. Due to its reactivity, direct isolation and characterization can be complex, often relying on advanced analytical techniques to capture transient species or their more stable degradation products nih.govresearchgate.net.

Table 2.1: Key Aspects of this compound Synthesis

| Aspect | Description | References |

| Synthesis Approach | Chemical synthesis via hydroxylation of the primaquine scaffold. | nih.govresearchgate.net |

| Reported Procedures | Utilizes previously established synthetic routes. | nih.gov |

| Key Challenge | High instability and rapid spontaneous oxidation to degradation products (e.g., orthoquinone, quinone-imine). | nih.govnih.govresearchgate.net |

| Analytical Context | Synthesized as a reference standard for metabolite identification and quantification. | nih.govresearchgate.net |

| Characterization | Isolation by flash chromatography and characterization by NMR spectroscopy and mass spectrometry, despite instability. | researchgate.net |

| Metabolic Formation | Primarily formed as a CYP2D6-dependent metabolite of primaquine. | nih.govresearchgate.net |

Enzymatic and Biocatalytic Routes to this compound Production

While enzymatic and biocatalytic methods are increasingly recognized for their efficiency and sustainability in chemical synthesis academie-sciences.frchemicalindustryjournal.co.ukrsc.orgalmacgroup.comfrontiersin.orgqeios.comresearchgate.net, the current literature does not detail established enzymatic or biocatalytic routes specifically for the production of this compound. The primary context in which enzymes are discussed in relation to this compound is its formation as a metabolite through the action of cytochrome P450 enzymes, particularly CYP2D6, in biological systems nih.govresearchgate.net. These studies focus on understanding metabolic pathways rather than developing biocatalytic processes for synthesizing the compound itself. Research in biocatalysis for pharmaceutical intermediates and analogues is a growing field frontiersin.orgmdpi.com, but specific applications to this compound production are not yet prominent in the available scientific discourse.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The development of analogues and derivatives of primaquine, including modifications aimed at understanding structure-activity relationships (SAR), is a significant area of research for antimalarial drug discovery and for mitigating the toxicological profiles of existing compounds nih.govnih.govblogspot.commdpi.com. While this compound itself is a metabolite, SAR studies often involve synthesizing related compounds that mimic or modify its structure to probe its biological activity or to develop safer alternatives.

Strategies for derivatization of primaquine have focused on various parts of the molecule, including:

Modifications to the Quinoline (B57606) Ring: Alterations to the quinoline nucleus, such as introducing substituents like methyl, phenoxy, or alkoxy groups, have been explored to improve therapeutic indices. However, it has been observed that substitutions on the quinoline ring can sometimes decrease antimalarial activity nih.govblogspot.com. Blocking specific positions, like C-5, has also been investigated as a strategy to prevent the formation of toxic metabolites nih.gov.

Modifications to the Amino Side Chain: Changes to the aliphatic side chain, particularly the terminal amino group, have been a focus for SAR studies. This includes exploring variations in the length and branching of the alkyl chain connecting the quinoline core to the diamine moiety, with optimal activity often observed for chains containing 4 to 6 carbon atoms blogspot.com. Hybridization with other drug scaffolds, such as chloroquine (B1663885), has also been pursued to combine different modes of action or improve efficacy nih.govmdpi.com.

Exploration of Related Heterocycles: Analogues that replace the quinoline core with similar heterocyclic systems, such as naphthyridines, have been synthesized to investigate how structural changes affect activity and toxicity nih.gov.

These synthetic efforts aim to identify compounds with improved antimalarial efficacy, altered metabolic profiles, or reduced toxicity, often guided by SAR data that correlates specific structural features with observed biological effects nih.govblogspot.commdpi.comresearchgate.netmdpi.com.

Metabolic Profiling and Pharmacokinetic Disposition of 5 Hydroxyprimaquine

Enzymology of 5-Hydroxyprimaquine Formation and Further Biotransformation

The generation of this compound from its parent compound, primaquine (B1584692), is a multi-faceted process involving both enzymatic and non-enzymatic mechanisms. The subsequent biotransformation of this reactive metabolite is equally complex, involving conjugation reactions that facilitate its elimination from the body.

The hydroxylation of primaquine at the 5-position is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 being identified as the principal isoform responsible for this metabolic step. nih.govnih.govnih.gov In vitro studies utilizing recombinant human CYP enzymes have demonstrated that CYP2D6 is highly efficient in catalyzing the formation of hydroxylated primaquine metabolites. nih.gov The significance of CYP2D6 in this process is further underscored by in vivo studies in mice. For instance, primaquine was found to be ineffective in preventing Plasmodium berghei infection in CYP2D knockout mice, while its efficacy was restored in "humanized" mice expressing human CYP2D6. nih.gov

The metabolism of primaquine exhibits enantioselectivity, with the (+)-(S)-enantiomer being a better substrate for CYP2D6-mediated 5-hydroxylation than the (-)-(R)-enantiomer. nih.gov In vitro studies with human liver microsomes and recombinant human CYP2D6 have shown that the rate of metabolism of (+)-primaquine is significantly higher than that of (-)-primaquine. nih.gov This leads to a greater formation of the downstream metabolite, primaquine-5,6-orthoquinone, from the (+)-enantiomer. nih.gov

| CYP Isoform | Role in Primaquine Metabolism | Key Findings | References |

|---|---|---|---|

| CYP2D6 | Primary catalyst for 5-hydroxylation, crucial for therapeutic activity. | Essential for the formation of this compound and subsequent active metabolites. Knockout studies in mice confirm its importance for efficacy. Exhibits enantioselectivity, favoring the (+)-(S)-enantiomer. | nih.govnih.govnih.govnih.gov |

| CYP1A2 | Contributes to overall metabolism. | Involved in the generation of various oxidative metabolites. | capes.gov.br |

| CYP2B6 | Contributes to overall metabolism. | Participates in the biotransformation of primaquine. | capes.gov.br |

| CYP2E1 | Contributes to overall metabolism. | Plays a role in the metabolic pathways of primaquine. | capes.gov.br |

| CYP3A4 | Minor contributor to hydroxylation. | Produces trace levels of hydroxylated species. | nih.gov |

| CYP2C19 | Minor contributor to hydroxylation. | Produces trace levels of hydroxylated species. | nih.gov |

Phase II metabolism involves the conjugation of drugs or their metabolites with endogenous molecules, rendering them more water-soluble and facilitating their excretion. drughunter.comyoutube.com While specific studies on the comprehensive Phase II metabolism of this compound are limited due to its high reactivity and instability, the general principles of Phase II reactions are applicable. nih.gov The primary routes of Phase II metabolism include glucuronidation, sulfation, glutathione (B108866) conjugation, methylation, and acetylation. drughunter.comajpps.org

Given the presence of a hydroxyl group, this compound is a likely substrate for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). drughunter.com These reactions would attach a glucuronic acid or a sulfate (B86663) group, respectively, to the hydroxyl moiety, significantly increasing the polarity of the molecule. The N-carbamoylglucuronide conjugate of the parent drug primaquine has been identified as a major metabolite in urine, indicating that glucuronidation is a significant pathway for primaquine and its metabolites. researchgate.net It is plausible that this compound undergoes similar conjugation.

Beyond enzymatic reactions, this compound can be formed through non-enzymatic pathways, particularly through autoxidation. nih.gov This process involves the spontaneous oxidation of primaquine in the presence of oxygen. Studies have shown that hydroxylated metabolites of primaquine, including this compound, readily oxidize under physiological conditions. nih.gov This oxidation leads to the formation of hydrogen peroxide and corresponding quinone-imine derivatives. nih.gov

Interestingly, the formation of primaquine-5,6-orthoquinone, a stable surrogate of the highly unstable this compound, has been observed in human erythrocytes, which lack cytochrome P450 enzymes. campbell.edunih.govresearchgate.net This suggests a non-enzymatic process, possibly driven by reactive oxygen species (ROS) present within the red blood cells or through interactions with hemoglobin. campbell.edunih.govresearchgate.net This finding is significant as it indicates that the generation of potentially active and toxic metabolites can occur directly within the target cells for hemolysis, without prior metabolism in the liver. campbell.edunih.govresearchgate.net

Preclinical Pharmacokinetics of this compound in In Vitro and Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for elucidating its pharmacological and toxicological effects. Due to its inherent instability, pharmacokinetic studies often rely on the measurement of its more stable downstream metabolites, such as the 5,6-orthoquinone. nih.govnih.gov

Following administration of primaquine, its metabolites are distributed throughout the body. In mice, the 5,6-orthoquinone, a surrogate for this compound, is found primarily in the liver, with significant concentrations also detected in red blood cells. nih.gov In contrast, only trace amounts are typically found in the plasma. nih.gov This suggests rapid absorption of primaquine and extensive first-pass metabolism in the liver, where this compound is formed and quickly converted to the orthoquinone.

The tissue distribution of primaquine enantiomers and their metabolites is differential. nih.gov Studies in mice have shown that the concentration of the S-enantiomer of primaquine is preferentially higher in the spleen, lungs, brain, and kidneys compared to plasma. nih.gov The liver exhibits the highest concentration of both enantiomers, indicating it is the primary site of metabolism. nih.gov The differential distribution and metabolism of the enantiomers likely contribute to their varying pharmacological and toxicological profiles. nih.gov

The elimination of this compound and its derivatives occurs through various pathways, with metabolites being excreted in both urine and feces. nih.goviapchem.org The primary route of elimination can vary depending on the specific metabolite. For instance, in rats, while the parent antibody-drug conjugate disitamab vedotin is mainly cleared via renal excretion, its payload MMAE is predominantly eliminated through the biliary-fecal route. iapchem.org

Urinary excretion is a significant route for primaquine metabolites. researchgate.netnih.gov In humans, the 5,6-orthoquinone has been detected and measured in urine, serving as a biomarker for CYP2D6-mediated metabolism of primaquine. nih.govresearchgate.net The levels of urinary 5,6-orthoquinone are correlated with CYP2D6 metabolizer status, with normal metabolizers excreting significantly higher amounts than intermediate metabolizers. nih.gov This highlights the importance of the CYP2D6 pathway in the formation of this compound and its subsequent elimination products. Besides the orthoquinone, the N-carbamoylglucuronide conjugate of primaquine and carboxyprimaquine are also major metabolites found in urine. researchgate.net

| Parameter | In Vitro/Animal Model | Key Findings | References |

|---|---|---|---|

| Absorption & Distribution | Mice | 5,6-orthoquinone (surrogate) is primarily found in the liver and red blood cells, with only trace amounts in plasma. | nih.gov |

| Mice | The S-enantiomer of primaquine shows higher distribution to the spleen, lungs, brain, and kidneys compared to plasma. | nih.gov | |

| Elimination & Excretion | Humans (Clinical Study) | 5,6-orthoquinone is excreted in the urine and its levels correlate with CYP2D6 metabolizer status. | nih.govresearchgate.net |

| Humans (Clinical Study) | N-carbamoylglucuronide of primaquine and carboxyprimaquine are major urinary metabolites. | researchgate.net | |

| Rats | Biliary-fecal route is a significant pathway for the elimination of some drug metabolites. | iapchem.org |

Inter-species Metabolic Comparisons and Extrapolation Considerations in this compound Research

The metabolic conversion of primaquine to its hydroxylated metabolites, including this compound, exhibits significant variation across different species, a critical factor when extrapolating preclinical animal data to human clinical scenarios. These differences are observed in the rate of metabolism, the profile of metabolites formed, and the pharmacokinetic properties of the parent drug and its derivatives.

Studies in various animal models have revealed species-specific metabolic pathways. In mice, the metabolism of primaquine is handled by the CYP 2D family of enzymes, which is analogous to the human CYP2D6. nih.gov Research using mouse models with different CYP 2D characteristics—wild-type (WT), CYP 2D knockout (KO), and humanized CYP 2D6 (KO/KI)—demonstrated that phenolic metabolites, which include the precursor to this compound, were found in differing quantities between the strains. nih.gov This highlights species-specific metabolic differences even between the mouse and human enzymes. nih.gov

Further investigations in mice have shown that the formation of primaquine 5,6-orthoquinone, a stable surrogate used to measure the unstable this compound, occurs predominantly in the liver. nih.govmalariaworld.org The production of this metabolite was approximately four times greater from the (+)-(S)-primaquine enantiomer than from the (-)-(R)-enantiomer. nih.govmalariaworld.org The concentration of the (+)-(S)-enantiomer was also found to be generally higher across all tissues compared to the (-)-(R)-enantiomer. malariaworld.org

In Rhesus monkeys, an animal model for vivax malaria, the efficacy of both primaquine enantiomers was reported to be similar. nih.gov However, the (-)-(R)-enantiomer displayed greater hepatotoxicity compared to the (+)-(S)-enantiomer or the racemic mixture. nih.gov This contrasts with findings in some mouse models where the (+)-(S)-enantiomer showed both increased activity and higher toxicity. nih.gov

These inter-species differences in metabolism and pharmacokinetics present significant challenges for direct extrapolation to humans. nih.gov The stereochemical preferences in the disposition of racemic drugs often differ among species, which can render pharmacokinetic parameters based on the sum of isomers misleading. nih.gov The observation that a major human metabolite may be absent or minor in a toxicological species, or vice-versa, complicates risk and efficacy assessments. nih.gov For instance, while phenolic metabolites are crucial for efficacy, their relative production varies between mouse and human CYP enzymes, underscoring the limitations of using animal models to predict human outcomes precisely. nih.gov

Table 1: Inter-species Comparison of Primaquine Metabolism to this compound Surrogate (Primaquine-5,6-orthoquinone)

| Species | Key Enzyme Family | Primary Site of Metabolite Formation | Key Findings Related to this compound Pathway | Source |

| Mouse | CYP 2D | Liver | Preferential formation of 5,6-orthoquinone from (+)-(S)-primaquine (approx. 4x higher than from (-)-R-primaquine). | nih.gov, nih.gov, malariaworld.org |

| Rhesus Monkey | - | Liver | (-)-(R)-primaquine showed greater hepatotoxicity compared to (+)-(S)-primaquine. | nih.gov |

| Human | CYP2D6 | Liver | Preferential formation of this compound from (+)-(S)-primaquine. | nih.gov, nih.gov |

Enantioselective Metabolism of Primaquine Leading to this compound

The metabolism of primaquine, which is administered as a racemic mixture of its (+)-(S) and (-)-(R) enantiomers, is highly stereoselective, particularly in the pathway leading to the formation of this compound. nih.govnih.gov This enantioselectivity is primarily driven by the human cytochrome P450 enzyme CYP2D6, which has been identified as essential for the generation of hydroxylated metabolites responsible for primaquine's therapeutic effects. nih.govpharmgkb.orgmdpi.com

The formation of this compound, which is unstable and rapidly converts to its 5,6-orthoquinone analogue, is preferentially generated from the (+)-(S)-enantiomer. nih.govnih.gov The production of the 5,6-orthoquinone marker metabolite from (+)-primaquine was more than double that from (-)-primaquine. nih.gov It is estimated that the generation of this compound accounts for 18-20% of the total CYP2D6-mediated conversion of (+)-primaquine. nih.govpharmgkb.org

This stereoselectivity extends to other hydroxylated metabolites. For example, 2-hydroxyprimaquine is also preferentially formed from (+)-primaquine, whereas 4-hydroxyprimaquine is predominantly generated from the (-)-primaquine enantiomer. nih.govpharmgkb.orgnih.gov When the racemic mixture of primaquine is incubated with CYP2D6, the formation of the this compound marker product is significantly lower than when (+)-primaquine is used alone, suggesting that the enantiomers compete for the enzyme's active site. nih.gov

The kinetic parameters of the interaction between primaquine enantiomers and CYP2D6 further illustrate this selectivity. While the Michaelis-Menten constant (Km) is lower for (-)-primaquine, indicating a higher affinity for the enzyme, the maximum reaction velocity (Vmax) is significantly higher for (+)-primaquine, indicating a more efficient conversion to metabolites. nih.govnih.gov This differential metabolism may partly explain the distinct pharmacological properties observed for the individual primaquine enantiomers. nih.govnih.gov

Table 2: Kinetic Parameters of Primaquine Enantiomer Metabolism by Human CYP2D6

| Substrate | Vmax (μmol/min/mg) | Km (μM) | Key Metabolite Pathway | Source |

| (+)-(S)-Primaquine | 0.98 | 33.1 | Preferential formation of 2-hydroxyprimaquine and this compound. | nih.gov, nih.gov |

| (-)-(R)-Primaquine | 0.42 | 21.6 | Preferential formation of 3-hydroxyprimaquine and 4-hydroxyprimaquine. | nih.gov, nih.gov |

| (±)-Primaquine (Racemic) | 0.75 | 24.2 | Metabolic pattern similar to (-)-(R)-primaquine. | nih.gov, nih.gov |

Molecular Mechanisms and Biological Interactions of 5 Hydroxyprimaquine

Interactions with Parasitic Biological Pathways (Plasmodium spp.)

5-Hydroxyprimaquine (5-HPQ), a key metabolite of the antimalarial drug primaquine (B1584692), is understood to exert its antiparasitic effects in part by disrupting the delicate redox balance within Plasmodium parasites. nih.gov The parasite's survival within the host erythrocyte depends on its ability to manage high levels of oxidative stress generated during its metabolic processes, such as hemoglobin digestion. nih.gov Plasmodium species have evolved sophisticated antioxidant systems, primarily relying on NADPH-dependent thioredoxin and glutathione (B108866) pathways, to counteract this stress. nih.govmdpi.com

The mechanism of 5-HPQ involves its auto-oxidation under physiological conditions, which generates reactive oxygen species (ROS), including hydrogen peroxide and superoxide (B77818) radicals. nih.govnih.gov This process is part of a redox cycle where 5-HPQ is converted to its quinone-imine form, which can then be reduced back, perpetuating the generation of ROS. nih.govscielo.br This sustained production of ROS can overwhelm the parasite's antioxidant defenses. nih.gov The parasite is particularly vulnerable to externally generated ROS, and this induced oxidative stress is a critical component of the drug's mode of action. nih.gov The glutathione and thioredoxin redox systems are primary targets, and their disruption is a key mechanism for many antimalarial drugs that function by inducing oxidative stress. mdpi.combiorxiv.org The accumulation of ROS damages essential biological macromolecules, leading to parasite death. nih.gov

The mitochondrion of the Plasmodium parasite is a crucial organelle involved in essential metabolic pathways, including energy production and pyrimidine (B1678525) synthesis, making it a prime target for antimalarial drugs. nih.govnih.govmdpi.com While direct studies detailing the specific interaction of this compound with the parasite's mitochondrial electron transport chain (mETC) are not extensively detailed in the provided results, the mechanism of action of many antimalarials involves targeting this organelle. nih.gov The Plasmodium mETC, particularly Complex III (the cytochrome bc1 complex), is essential for parasite survival and is the target of drugs like atovaquone. mdpi.combiorxiv.org Disruption of the mETC leads to a collapse of the mitochondrial membrane potential and inhibits vital functions like ATP synthesis and the regeneration of ubiquinone required for pyrimidine biosynthesis. mdpi.com

Modulation of Host Cellular Processes by this compound

This compound is a primary mediator of the hemotoxic effects associated with its parent compound, primaquine. nih.govnih.gov Its interaction with host red blood cells (RBCs) is characterized by the induction of oxidative stress. scielo.brnih.gov 5-HPQ causes a prolonged, dose-dependent generation of ROS within erythrocytes. nih.govpharmgkb.org This oxidative assault leads to the depletion of reduced glutathione (GSH), a critical component of the erythrocyte's antioxidant defense system. nih.govnih.gov In cells with compromised antioxidant capacity, such as in glucose-6-phosphate dehydrogenase (G6PD) deficiency, this effect is significantly amplified. nih.govnih.gov Studies on rat erythrocytes showed that depleting GSH enhanced the hemolytic activity of 5-HPQ by five-fold. nih.gov

A key finding is that the oxidative damage induced by 5-HPQ specifically targets the erythrocyte's cytoskeleton rather than causing significant membrane lipid peroxidation. scielo.brnih.govpharmgkb.org This leads to oxidative injury to cytoskeletal proteins, resulting in the formation of disulfide-linked hemoglobin-skeletal protein adducts. nih.govpharmgkb.org This damage to the cytoskeletal integrity is believed to be the underlying reason for the premature removal of these erythrocytes from circulation by the spleen. nih.gov

Table 1: Effects of this compound on Host Erythrocytes

| Parameter | Observation | Implication | Source(s) |

|---|---|---|---|

| ROS Generation | Prolonged, concentration-dependent increase | Induces oxidative stress | nih.gov, pharmgkb.org |

| Glutathione (GSH) | Depletion of intracellular GSH | Weakens antioxidant defenses | nih.gov, nih.gov |

| Hemolysis | Increased, especially in GSH-depleted cells | Leads to hemolytic anemia | nih.gov |

| Lipid Peroxidation | Not significantly induced | Damage is not primarily to the lipid membrane | nih.gov, pharmgkb.org |

| Cytoskeleton | Induces oxidative injury and protein adducts | Compromises structural integrity, leading to cell removal | nih.gov, scielo.br, pharmgkb.org |

Direct mechanistic studies on the specific influence of this compound on host immune cell function are limited in the available literature. Research in this area has more commonly focused on related 8-aminoquinoline (B160924) compounds like chloroquine (B1663885) and hydroxychloroquine (B89500) (HCQ). These compounds are known to have broad immunosuppressive properties. nih.govresearchgate.net For instance, HCQ has been shown in vitro to inhibit Toll-like receptor (TLR) responses in peripheral blood mononuclear cells (PBMCs) and can affect B cell and T cell proliferation, although the concentrations required for these effects often exceed those found in plasma during clinical use. nih.govresearchgate.net The mechanisms for HCQ's immunomodulatory effects include the impairment of lysosomal function and potential dysregulation of mitochondrial activity. researchgate.netresearchgate.net

While these findings relate to a different compound, they highlight the potential for quinoline (B57606) derivatives to interact with immune pathways. Given that 5-HPQ is a highly reactive metabolite that induces significant oxidative stress, it could theoretically modulate immune cell function through redox-sensitive signaling pathways. nih.govscielo.br However, without direct experimental evidence, any specific influence of this compound on immune cells remains speculative. The primary focus of research has been on its antimalarial activity and its hemotoxicity in erythrocytes. nih.govnih.govnih.gov

Oxidative Stress Induction and Antioxidant Response Modulation at Cellular Level

The core mechanism of this compound's biological activity is its potent ability to induce oxidative stress. scielo.brnih.gov This is achieved through a process of auto-oxidation and redox cycling. nih.gov Under physiological conditions, 5-HPQ readily oxidizes to form a corresponding quinone-imine derivative, a process that generates significant amounts of hydrogen peroxide (H₂O₂) and drug-derived free radicals. nih.govnih.gov These reactive species, in turn, can lead to the formation of highly damaging hydroxyl radicals. nih.gov This continuous generation of ROS places a heavy burden on cellular antioxidant systems. nih.gov

At the cellular level, this induced oxidative stress triggers a response aimed at restoring redox homeostasis. Key antioxidant defenses include enzymes like catalase and glutathione reductase, and non-enzymatic antioxidants such as glutathione (GSH). nih.govnih.govmdpi.com 5-HPQ has been shown to cause a marked depletion of GSH in erythrocytes. nih.gov When the rate of ROS production by 5-HPQ overwhelms the cell's antioxidant capacity, oxidative damage to critical cellular components like proteins occurs. nih.govpharmgkb.org In erythrocytes, this manifests as damage to cytoskeletal proteins, while in the malaria parasite, it disrupts essential metabolic functions, leading to cell death. nih.govnih.govnih.gov The efficacy of 5-HPQ is thus directly linked to its ability to tip the cellular redox balance decisively towards an oxidative state that the cell, whether it be the host erythrocyte or the parasite, cannot counteract. nih.govnih.govnih.gov

Table 2: Research Findings on 5-HPQ-Induced Oxidative Stress

| Finding | Experimental System | Method/Probe | Key Result | Source(s) |

|---|---|---|---|---|

| ROS Generation | Rat Erythrocytes | 2',7'-dichlorodihydrofluorescein diacetate | 5-HPQ causes prolonged, dose-dependent ROS generation. | nih.gov, pharmgkb.org |

| Radical Formation | Cell-free system | EPR Spectroscopy | Oxidation of 5-HPQ forms drug-derived radicals and hydroxyl radicals. | nih.gov |

| GSH Depletion | Rat Erythrocyte Suspensions | Measurement of GSH levels | 5-HPQ incubation leads to depletion of glutathione. | nih.gov |

| Protein Oxidation | Rat Erythrocyte Ghosts | Electrophoresis, Immunoblotting | 5-HPQ induces formation of hemoglobin-skeletal protein adducts. | nih.gov, pharmgkb.org |

| Redox Cycling | Cell-free system | Spectrophotometry | Quinone-imine metabolite of 5-HPQ redox cycles, producing H₂O₂. | nih.gov |

Generation of Reactive Oxygen Species (ROS) by this compound

This compound (5-HPQ), a phenolic metabolite of the antimalarial drug primaquine, is a key mediator of oxidative stress through its capacity to generate reactive oxygen species (ROS). pharmgkb.orgnih.gov The primary mechanism involves a process known as redox cycling. 5-HPQ is highly unstable under physiological conditions and readily oxidizes to its corresponding quinone-imine derivative. d-nb.infoscielo.br This oxidation process is accompanied by the production of ROS.

The 5-HPQ and its quinone-imine form create a redox pair that can continuously cycle, leading to a sustained generation of ROS within cells, particularly erythrocytes. scielo.br This cycling process involves the transfer of single electrons, resulting in the formation of superoxide radicals (O₂⁻). nih.gov These superoxide radicals are then converted to hydrogen peroxide (H₂O₂), either spontaneously or catalyzed by the enzyme superoxide dismutase. nih.govnih.gov Further reactions, potentially catalyzed by metal ions, can lead to the formation of highly reactive hydroxyl radicals (•OH). nih.govnih.gov

Studies have demonstrated that 5-HPQ causes a prolonged, concentration-dependent generation of ROS within rat erythrocytes. pharmgkb.orgnih.gov The molecule readily oxidizes under physiological conditions, forming hydrogen peroxide as a main product. nih.gov This sustained production of ROS is believed to be a central element in the compound's biological activity and associated toxicities. d-nb.infonih.gov

Furthermore, 5-HPQ can be further metabolized to other redox-active compounds, such as primaquine-5,6-orthoquinone (POQ). d-nb.infonih.gov This orthoquinone, along with its precursors, can also participate in redox cycling, further amplifying the generation of ROS. d-nb.infonih.gov This cascade of reactions ensures a continuous and accumulating level of oxidative stress within the exposed cells. d-nb.info

| ROS Generating Mechanism | Description |

| Redox Cycling | This compound and its quinone-imine form a redox pair that continuously cycles, producing a sustained generation of reactive oxygen species. scielo.br |

| Oxidation | This compound is unstable and spontaneously oxidizes, leading to the formation of hydrogen peroxide and its quinone-imine derivative. d-nb.infonih.gov |

| Metabolite Activity | Further metabolites, like primaquine-5,6-orthoquinone, also undergo redox cycling, contributing to the overall ROS production. nih.govresearchgate.net |

Cellular Antioxidant Defense Mechanisms in Response to this compound Exposure

Exposure to 5-HPQ triggers a response from the cell's endogenous antioxidant defense systems, which attempt to neutralize the influx of ROS. nih.gov A primary line of defense is the glutathione (GSH) system. nebraska.edunih.gov GSH is a critical intracellular antioxidant that directly quenches ROS and is essential for maintaining the cellular redox balance. niscpr.res.in

In vitro studies with rat erythrocytes have shown that incubation with 5-HPQ leads to a significant depletion of GSH. nebraska.edunih.gov This depletion is attributed to the increased oxidation of GSH to glutathione disulfide (GSSG) as it counteracts the ROS generated by 5-HPQ. niscpr.res.in The cell attempts to regenerate GSH from GSSG via the enzyme glutathione reductase, a process dependent on NADPH. mdpi.com However, under conditions of high oxidative stress induced by 5-HPQ, this regenerative capacity can be overwhelmed, leading to a net loss of reduced glutathione. niscpr.res.inmdpi.com

The importance of this defense mechanism is highlighted in studies using erythrocytes with depleted GSH levels. nebraska.edunih.gov When red blood cell GSH was experimentally depleted to mimic conditions found in glucose-6-phosphate dehydrogenase (G6PD) deficiency, a state characterized by impaired NADPH production and GSH instability, the hemolytic activity of 5-HPQ was enhanced five-fold. nebraska.edunih.govresearchgate.net

Other enzymatic antioxidants, such as superoxide dismutase (SOD) and catalase, also play a role. nih.gov SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified to water and oxygen by catalase. nih.gov In normal erythrocytes, this coordinated antioxidant system can typically neutralize drug-induced ROS. nih.gov However, in cells with weakened defenses, such as G6PD-deficient erythrocytes, the accumulation of ROS due to 5-HPQ exposure can lead to significant oxidative damage. nih.govresearchgate.net

Formation of Protein Adducts and Associated Molecular Events

The oxidative stress induced by 5-HPQ extends beyond the depletion of antioxidant molecules to cause direct damage to cellular macromolecules, most notably proteins. pharmgkb.orgnih.gov Research has shown that the ROS generated by 5-HPQ leads to oxidative injury to the erythrocyte cytoskeleton. pharmgkb.orgnih.gov

This damage is not associated with lipid peroxidation or changes in the asymmetry of membrane phosphatidylserine. pharmgkb.orgnih.gov Instead, the primary molecular event is the formation of protein adducts. nih.gov Specifically, electrophoretic analysis of membrane ghost proteins from erythrocytes exposed to 5-HPQ reveals significant alterations. pharmgkb.orgnih.gov

Immunoblotting techniques using anti-hemoglobin antibodies have confirmed that these changes are primarily due to the formation of disulfide-linked adducts between hemoglobin and cytoskeletal proteins. nih.gov The oxidizing environment created by 5-HPQ promotes the formation of disulfide bonds between the thiol groups of cysteine residues in hemoglobin and those in skeletal proteins. This covalent cross-linking disrupts the normal structure and function of the cytoskeleton, which is crucial for maintaining the erythrocyte's shape, flexibility, and integrity. This damage to cytoskeletal proteins is considered a key event underlying the premature removal of erythrocytes from circulation. pharmgkb.orgnih.gov

| Molecular Event | Description |

| Target | Erythrocyte cytoskeletal proteins. pharmgkb.orgnih.gov |

| Mechanism | Oxidative injury from ROS generated by 5-HPQ. pharmgkb.orgnih.gov |

| Outcome | Formation of disulfide-linked hemoglobin-skeletal protein adducts. nih.gov |

| Consequence | Disruption of cytoskeletal integrity, leading to premature removal of erythrocytes. pharmgkb.orgnih.gov |

Enzyme Inhibition and Induction Profiles of this compound at Molecular Level

The interaction of this compound with metabolic enzymes is primarily characterized by it being a product of enzymatic reactions rather than a direct inhibitor or inducer of a wide range of enzymes. The formation of 5-HPQ from its parent compound, primaquine, is critically dependent on cytochrome P450 (CYP) enzymes, specifically CYP2D6. nih.govnih.govresearchgate.net Studies have unambiguously shown that the metabolism of primaquine by CYP2D6 is essential for its activity, indicating that the generation of hydroxylated metabolites like 5-HPQ is a crucial bioactivation step. nih.gov In the absence of CYP2D6 activity, phenolic oxidation of primaquine to metabolites including the precursor for the 5,6-ortho-quinone (a marker for 5-HPQ) is not detected. nih.gov

While direct data on 5-HPQ as an enzyme inhibitor or inducer is limited, research on its parent compound and structural analogues provides some insight into potential interactions with monoamine oxidases (MAOs). researchgate.netnih.gov MAOs are involved in the metabolism of primaquine. nih.gov Studies on the optical isomers of primaquine have shown that they are competitive inhibitors of both human MAO-A and MAO-B. nih.gov For instance, the (S)-(+)-enantiomer of primaquine displays selective inhibition of MAO-B, whereas the (R)-(−)-enantiomer shows a slight selectivity for inhibiting MAO-A. researchgate.net Given that 5-HPQ is a direct metabolite, it exists within a metabolic pathway involving enzymes that are themselves subject to inhibition by the parent drug, though specific inhibitory constants (Ki) or IC50 values for 5-HPQ itself are not prominently reported in the literature.

Enzyme induction is a process where a substance increases the amount and activity of an enzyme. nih.gov There is no significant evidence in the reviewed literature to suggest that this compound acts as an inducer of major drug-metabolizing enzymes like the CYP450 family. The primary focus of research has been on its role as a product of metabolism and a mediator of oxidative stress. pharmgkb.orgnih.gov

| Enzyme Family | Interaction with Primaquine/Metabolites | Effect |

| Cytochrome P450 (CYP2D6) | Metabolizes primaquine to this compound. nih.govnih.gov | Bioactivation of primaquine. nih.gov |

| Monoamine Oxidase (MAO-A & MAO-B) | Primaquine isomers act as competitive inhibitors. researchgate.netnih.gov | Inhibition of MAO activity. nih.gov |

Advanced Analytical Methodologies for 5 Hydroxyprimaquine Quantification and Characterization

Chromatographic Techniques for Detection in Biological Matrices (e.g., UPLC-MS/MS, HPLC-MS/MS)

The quantification of 5-hydroxyprimaquine in biological fluids is complicated by its instability. Therefore, analytical methods frequently target its more stable downstream product, 5,6-orthoquinone, as a surrogate marker. asm.orgnih.gov Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a primary technique for the rapid and sensitive determination of this surrogate in matrices such as human plasma and urine. nih.govresearchgate.net

Researchers have developed and validated simplified UHPLC-MS/MS methods for the simultaneous determination of primaquine (B1584692) and 5,6-orthoquinone. nih.govresearchgate.net In one such method, sample preparation involves a straightforward protein precipitation with acetonitrile. researchgate.net Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for very short run times. nih.govresearchgate.net For instance, using a Hypersil GOLD™ aQ C18 column, the retention times for 5,6-orthoquinone and primaquine were 0.8 and 1.6 minutes, respectively. nih.gov This rapid analysis is highly beneficial for pharmacokinetic studies. nih.govresearchgate.net

While 5,6-orthoquinone is readily detected in urine, it has not been detected in plasma in some human pharmacokinetic studies, underscoring the importance of matrix selection. asm.orgnih.gov Other advanced techniques, such as UHPLC-quadrupole time-of-flight mass spectrometry (QTOF-MS) combined with stable isotope labeling, have been used to profile primaquine metabolites in vitro from primary human hepatocytes, successfully identifying trace amounts of quinone-imine metabolites. researchgate.net

| Parameter | Details |

|---|---|

| Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |

| Analytes | Primaquine (PQ) and 5,6-Orthoquinone (5,6-PQ) |

| Biological Matrices | Human Plasma and Urine |

| Sample Preparation | Protein precipitation with acetonitrile |

| Column | Hypersil GOLD™ aQ C18 (100 × 2.1 mm, 1.9 µm) |

| Mobile Phase | Isocratic mixture of methanol, water, and acetonitrile |

| Flow Rate | 0.4 mL/min |

| Retention Time (5,6-PQ) | ~0.8 min |

| Injection Volume | 1 µL |

Spectroscopic Approaches for Structural Elucidation of Metabolites (e.g., NMR, UV-Vis, ESR)

Spectroscopic techniques are indispensable for confirming the chemical structures of primaquine metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for the complete structural elucidation of organic compounds in solution. pharmascigroup.us For metabolomics research, 1H NMR is non-destructive, highly reproducible, and inherently quantitative, as signal intensity is directly proportional to metabolite concentration. semanticscholar.orgmdpi.com By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, the precise molecular structure of a metabolite can be determined. pharmascigroup.us Two-dimensional NMR experiments, such as COSY, provide additional connectivity information vital for identifying complex structures. nih.gov

Early studies on the oxidation of hydroxylated primaquine metabolites, including this compound, utilized a combination of spectroscopic methods. nih.gov The resulting quinone-imine derivatives were characterized using visible (UV-Vis), NMR, and infrared spectroscopy. nih.gov Furthermore, Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), was employed to provide direct evidence of the formation of drug-derived radicals during the oxidation process. nih.gov Through spin-trapping experiments and computer simulations of ESR spectra, tentative structures for the o-semiquinone type radicals were proposed. nih.gov

Electrochemical and Biosensor-Based Detection Strategies

Electrochemical sensors and biosensors offer a promising avenue for the rapid, sensitive, and low-cost detection of pharmaceutical compounds. mdpi.com These devices function by measuring the electrical current generated during a redox reaction of an analyte at the surface of a working electrode. mdpi.com The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the electrode surface with materials like nanomaterials (e.g., graphene, carbon nanotubes) and conductive polymers. mdpi.com

While specific electrochemical sensors for this compound are not widely reported, methods developed for structurally related aminoquinolines like hydroxychloroquine (B89500) demonstrate the potential of this technology. nih.gov For instance, an innovative sensor for hydroxychloroquine was developed using a glassy carbon electrode modified with a nanocomposite of vanadium disulfide quantum dots, N,S-graphene aerogel, and carboxylated carbon nanotubes. nih.gov This sensor demonstrated excellent catalytic activity and achieved low limits of detection in human plasma and urine samples. nih.gov Such strategies, which rely on the electrochemical oxidation of the target molecule, could be adapted for the detection of this compound or its orthoquinone metabolite, providing a valuable tool for point-of-care diagnostics and in-situ monitoring. mdpi.com

Method Validation for Preclinical Research Applications

The development of reliable bioanalytical methods is critical for preclinical studies. researchgate.net Method validation ensures that the analytical procedure is suitable for its intended purpose by assessing specific parameters. nih.govnih.gov According to regulatory guidelines, a fully validated method must demonstrate acceptable selectivity, linearity, accuracy, precision, recovery, and stability. nih.govnih.gov

A UHPLC-MS/MS method for quantifying 5,6-orthoquinone, the surrogate for this compound, was validated in human plasma and urine. nih.govresearchgate.net The validation results confirmed the method's reliability for preclinical applications. nih.gov Key findings from the validation include:

Linearity : The method was linear over a concentration range of 25–1500 ng/mL. nih.govresearchgate.net

Accuracy and Precision : Both intra-day and inter-day accuracy and precision were within the accepted criteria (less than ±15%). nih.govresearchgate.net

Recovery : The extraction recovery was consistent and ranged from 78% to 98% in plasma and 97% to 112% in urine. nih.govresearchgate.net

Matrix Effect : The matrix effect was found to be within an acceptable range of 87% to 116%. nih.govresearchgate.net

Stability : Stability tests indicated that the analytes were stable for at least 7 days when stored at -80 °C, highlighting the need for timely analysis after sample collection. nih.govresearchgate.net

| Validation Parameter | Matrix: Plasma | Matrix: Urine |

|---|---|---|

| Linearity Range | 25–1500 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL | |

| Accuracy & Precision (%CV) | Within ±15% | |

| Recovery (%) | 80% to 98% | 97% to 109% |

| Matrix Effect (%) | 87% to 104% | 86% to 87% |

| Storage Stability | Stable for 7 days at -80 °C |

Use of Surrogate Metabolites (e.g., 5,6-Orthoquinone) in Analytical Profiling

The inherent chemical instability of this compound poses a major obstacle to its direct measurement in biological systems. asm.orgnih.gov It is readily oxidized, making it difficult to quantify accurately in pharmacokinetic (PK) studies. nih.gov To overcome this, analytical strategies have focused on measuring a more stable downstream product, primaquine-5,6-orthoquinone (5,6-POQ), as a surrogate metabolite. asm.orgasm.orgnih.gov

The formation of this compound is mediated by the CYP2D6 enzyme. asm.orgasm.orgnih.gov This active metabolite is then rapidly converted to the stable 5,6-orthoquinone, which can be detected and measured in urine. asm.orgdoi.org Pharmacokinetic studies have successfully used urine levels of 5,6-orthoquinone to assess metabolic activity, finding that its concentration correlates with CYP2D6 metabolizer status. asm.orgnih.gov For example, the urine creatinine-corrected area under the curve (AUC) for 5,6-orthoquinone was found to be almost three times higher in normal metabolizers compared to intermediate metabolizers. asm.orgnih.gov Despite its utility as a biomarker, 5,6-orthoquinone is typically not detected in plasma, even shortly after dosing. asm.orgnih.gov While initially considered primarily a stable marker for the presence of its highly reactive precursors, recent evidence suggests that 5,6-orthoquinone may itself be a biologically active metabolite that contributes directly to hemolysis. doi.org

Structure Activity Relationship Sar Studies of 5 Hydroxyprimaquine and Its Analogues

Correlating Structural Modifications with Metabolic Pathways and Reactivity

The metabolism of primaquine (B1584692) is a complex process involving multiple enzymatic pathways, and structural features of the molecule heavily influence which pathways are favored. The primary routes of metabolism include hydroxylation of the quinoline (B57606) ring, particularly at the C5 position to form 5-hydroxyprimaquine, and oxidative deamination of the terminal amine in the side chain to form carboxyprimaquine. nih.gov

The stereochemistry at the chiral center in the alkylamino side chain is a critical determinant of metabolic fate. Primaquine is administered as a racemate, a mixture of two enantiomers: S-(+)-primaquine (SPQ) and R-(-)-primaquine (RPQ). Studies in human volunteers have revealed dramatic differences in how these enantiomers are metabolized. nih.gov SPQ is preferentially metabolized to a primaquine carbamoyl (B1232498) glucuronide (PQ-N-CG), a major plasma metabolite not detected from the R-enantiomer. nih.govnih.gov Conversely, RPQ is much more efficiently converted to carboxyprimaquine (cPQ), the other major plasma metabolite. nih.govnih.gov

The generation of the critical, yet unstable, this compound is also enantioselective. Cytochrome P450 2D6 (CYP2D6) is the key enzyme responsible for this conversion, which is essential for the drug's anti-malarial activity. nih.govnih.gov In vitro studies with human CYP2D6 show that the formation of this compound is more than twice as abundant from the (+)-primaquine enantiomer compared to the (-)-primaquine enantiomer. nih.gov This suggests that the spatial orientation of the side chain influences how the molecule fits into the active site of the CYP2D6 enzyme.

The high reactivity of this compound means it readily auto-oxidizes to form a 5,6-orthoquinone. nih.govnih.gov This quinone, along with other quinone-imine metabolites, are believed to be the ultimate reactive species responsible for generating oxidative stress through redox cycling. escholarship.orgresearchgate.net This reactivity is a double-edged sword; it is linked to both the desired antiparasitic effect and the unwanted hemolytic toxicity. nih.gov Modifications to the primaquine structure, such as the introduction of a 5-phenoxy group, have been explored to modulate this reactivity and potentially improve the therapeutic window. mdpi.com

Table 1: Enantioselective Metabolism of Primaquine

| Enantiomer | Major Metabolic Pathway | Primary Metabolite | Relative Generation of this compound (via CYP2D6) |

|---|---|---|---|

| S-(+)-Primaquine (SPQ) | N-carbamoylation and Glucuronidation | Primaquine carbamoyl glucuronide (PQ-N-CG) | Higher |

| R-(-)-Primaquine (RPQ) | Oxidative Deamination (by MAO-A) | Carboxyprimaquine (cPQ) | Lower |

Structure-Function Relationships in Parasite Models and Host Cells

The structural features that dictate metabolic activation directly impact the biological activity of primaquine and its analogues in both parasite and host cells. The antiparasitic activity, particularly against the dormant liver stages (hypnozoites) of Plasmodium vivax and the mature gametocytes of P. falciparum, is dependent on the formation of metabolites generated by CYP2D6. nih.govnih.gov Studies using knockout mice lacking the CYP2D6 enzyme have unambiguously shown that metabolism by this enzyme is essential for primaquine's causal prophylactic efficacy. nih.gov

The metabolites of this compound, such as the 5,6-orthoquinone and other quinone-imines, are highly active at pharmacologically relevant concentrations. nih.gov For instance, in an assay for gametocyte inhibition, a dihydroxyprimaquine species (5,6-DPQ) was found to be the most active metabolite with a 50% inhibitory concentration (IC50) of 15 nM, whereas the parent primaquine molecule was significantly less potent. nih.gov This highlights that the function of primaquine is mediated through a biochemical relay where the parent drug is converted to more potent downstream metabolites.

However, these same reactive metabolites are implicated in the primary toxicity of primaquine: drug-induced hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. nih.gov The reactive oxygen species generated by the redox cycling of these metabolites cause oxidative damage to red blood cells. escholarship.org The greater propensity of the S-(+)-enantiomer to form this compound may explain why it has been associated with a greater hemolytic effect in some preclinical models. nih.gov

Structure-activity relationship studies on synthetic analogues have sought to dissociate this toxicity from the desired antiparasitic activity. For example, introducing a phenoxy group at the 5-position of the quinoline ring resulted in analogues that showed a minor increase in activity against P. falciparum blood stages and, more significantly, exhibited a greater ability to inhibit heme polymerization, a mechanism distinct from the generation of oxidative stress. mdpi.com This suggests that modifications to the quinoline core can alter the mechanism of action and potentially lead to compounds with a better safety profile.

Table 2: Activity of Primaquine and Selected Analogues/Metabolites

| Compound | Target | Observed Activity/Potency | Reference |

|---|---|---|---|

| Primaquine (Parent Drug) | P. falciparum gametocytes | IC50 of 2.59 ± 0.77 μM | nih.gov |

| 5,6-Dihydroxyprimaquine (Metabolite) | P. falciparum gametocytes | IC50 of 15 ± 0.4 nM | nih.gov |

| 5-Phenoxy Primaquine Analogues | P. falciparum 3D7 (blood stage) | IC50 range of 3.65 to 8.20 μM | mdpi.com |

| Primaquine | Heme Polymerization | IC50 > 2500 μM | mdpi.com |

| 5-Phenoxy Primaquine Analogues | Heme Polymerization | IC50 range of 101.6–285.8 μM | mdpi.com |

Elucidating Molecular Determinants for Specific Biological Interactions

The specific biological interactions of this compound and its subsequent metabolites are governed by their chemical structure and high reactivity. The primary molecular determinant for its biological action is its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). researchgate.net This process is thought to be a key mechanism for killing the malaria parasite. drugbank.com The quinone and quinone-imine structures formed from this compound can accept electrons from cellular reductases, such as NADPH-cytochrome P450 reductase (CPR), to form semiquinone radicals. nih.gov These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anions, initiating a cascade of oxidative stress.

The molecular determinants for the interaction with the activating enzyme, CYP2D6, are rooted in the structure of the primaquine molecule itself. The stereochemistry of the side chain and the electronic properties of the 6-methoxy quinoline ring system are crucial for correct positioning within the enzyme's active site to facilitate hydroxylation at the C5 position. nih.govresearchgate.net The observation that S-(+)-primaquine is a better substrate for 5-hydroxylation than R-(-)-primaquine points to a specific stereochemical preference of the enzyme. nih.gov

Computational and Theoretical Investigations of 5 Hydroxyprimaquine

The study of 5-hydroxyprimaquine, a principal metabolite of the antimalarial drug primaquine (B1584692), has increasingly utilized computational and theoretical methods to unravel its complex roles in both therapeutic efficacy and toxicity. These in silico approaches provide profound insights into molecular interactions, electronic properties, and metabolic liabilities that are often difficult to capture through experimental means alone.

Future Directions and Emerging Research Avenues for 5 Hydroxyprimaquine Studies

Novel Methodologies for Investigation of 5-Hydroxyprimaquine Disposition

A significant hurdle in studying this compound has been its inherent instability, which complicates its detection and quantification in biological matrices. nih.govnih.gov However, the development of sophisticated analytical techniques is paving the way for more accurate investigations into its disposition (absorption, distribution, metabolism, and excretion).

Advanced liquid chromatography-mass spectrometry (LC-MS) methods are at the forefront of this evolution. Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) has been instrumental in profiling primaquine (B1584692) metabolites in human plasma and urine, allowing for the identification of numerous phase I and phase II metabolites. nih.govnih.gov Similarly, UHPLC-MS/MS methods offer high sensitivity and selectivity for quantifying primaquine and its metabolites. researchgate.netnih.gov

Given the rapid degradation of this compound into its ortho-quinone derivative, a key strategy has been to measure this more stable surrogate, primaquine-5,6-orthoquinone, in biological samples. nih.govnih.gov Recent studies have successfully developed and validated methods to quantify primaquine-5,6-orthoquinone in human urine and erythrocytes, providing an indirect but valuable biomarker for the formation of the active this compound metabolite. nih.govresearchgate.net These methods are critical for pharmacokinetic studies aiming to correlate metabolite levels with clinical efficacy and safety outcomes. nih.govnih.gov

Future methodological advancements will likely focus on:

Improving in situ stabilization techniques: Developing novel collection and processing methods to prevent the ex vivo degradation of this compound.

Enhancing sensitivity: Pushing the limits of detection to quantify the very low concentrations of this transient metabolite in various biological compartments.

Stable Isotope Labeling: Utilizing stable isotope-labeled primaquine (e.g., ¹³C) to unequivocally track the metabolic fate of the parent drug into this compound and subsequent products in complex biological systems. nih.gov

Table 1: Emerging Analytical Methodologies for Primaquine Metabolite Analysis

| Methodology | Application | Key Findings/Advantages | Citations |

|---|---|---|---|

| UHPLC-QTOF-MS | Comprehensive metabolite profiling in human plasma and urine. | Identified over 30 phase I and II metabolites, providing a detailed map of primaquine's metabolic pathways. | nih.gov, nih.gov |

| UHPLC-MS/MS | Quantitative determination of primaquine and its metabolites (e.g., 5,6-orthoquinone) in plasma, urine, and erythrocytes. | Enables pharmacokinetic studies by providing sensitive and specific measurements of parent drug and key metabolites. | researchgate.net, nih.gov, researchgate.net |

| LC-MS with ¹³C Labeling | Studying the differential metabolism of primaquine enantiomers by specific enzymes like CYP2D6. | Showed that (+)-(S)-primaquine is metabolized faster by CYP2D6 and preferentially forms 2-hydroxyprimaquine. | nih.gov |

| GC/MS | Early plasma kinetics studies of primaquine. | Established basic pharmacokinetic parameters like plasma elimination half-life. | who.int |

Elucidating Unexplored Biological Roles and Targets

The primary biological role attributed to this compound is its contribution to both the therapeutic (anti-hypnozoite) and toxic (hemolytic) effects of primaquine. nih.govresearchgate.net This dual activity is believed to be mediated by its ability to undergo redox cycling, which generates reactive oxygen species (ROS) like hydrogen peroxide and hydroxyl radicals. nih.govcapes.gov.br This oxidative stress is thought to be lethal to the dormant liver stages of Plasmodium vivax and damaging to erythrocytes, particularly in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. researchgate.net

While the general mechanism of oxidative damage is accepted, the specific molecular targets of this compound and its subsequent reactive products remain largely undefined. Future research must move beyond the general concept of "oxidative stress" to identify the precise cellular components that are modified.

Key research questions include:

Specific Protein Targets: Which specific proteins within the malaria parasite or the human erythrocyte are targeted by this compound or the ROS it generates? Identifying these targets could lead to the development of more selective drugs.

Interaction with Hemoglobin: In vitro studies have shown that this compound can induce the formation of methemoglobin. nih.govnih.gov Deeper investigation into the structural and functional consequences of the interaction between this compound and hemoglobin is needed.

Beyond Redox Cycling: Are there other, non-redox-mediated biological activities of this compound? Does it directly inhibit specific parasite enzymes or interfere with other critical biochemical pathways?

Differential Enantiomer Activity: Research has shown that the enantiomers of primaquine are metabolized differently. nih.gov Elucidating how this translates to differences in the generation and biological roles of (+)-5-hydroxyprimaquine versus (-)-5-hydroxyprimaquine is a crucial area for exploration.

Advanced Computational Modeling for Mechanistic Insights

Computational chemistry and molecular modeling are powerful tools for investigating highly reactive molecules like this compound at a level of detail that is difficult to achieve experimentally. These in silico methods can provide profound mechanistic insights into its formation, reactivity, and interaction with biological systems.

Density Functional Theory (DFT) has been employed to study the electronic properties of primaquine and its derivatives. One such study investigated the ionization potential (IP) of various substituted primaquines and found that an electron-donating group, such as the hydroxyl group at the 5-position, significantly lowers the IP. acs.org This lower ionization potential facilitates the loss of an electron, a key step in the generation of reactive radical species that lead to oxidative stress and methemoglobinemia. Such computational models can explain why this compound is more hemotoxic than the parent drug. acs.org

Future computational efforts are expected to expand into several key areas:

Molecular Docking and Dynamics: Simulating the interaction of this compound with the active sites of human CYP2D6 and potential parasite target proteins. This can help predict binding affinities and explain the stereoselectivity of its metabolism. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models that incorporate data on CYP2D6 genetics, drug-drug interactions, and the formation/clearance of this compound. nih.gov These models could help predict individual variations in metabolite exposure and clinical outcomes.

Reaction Pathway Modeling: Simulating the complex reaction pathways of this compound oxidation and redox cycling to predict the formation of various transient radicals and stable end-products.

Table 2: Computational Approaches in this compound Research

| Computational Method | Application/Purpose | Mechanistic Insight Provided | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating the ionization potential of primaquine derivatives. | Explained how the 5-hydroxy group makes the compound more susceptible to oxidation, linking its chemical structure to its potential for generating methemoglobin. | acs.org |

| Molecular Docking | Predicting the binding orientation of ligands (e.g., this compound) within a protein's active site. | Can help visualize and quantify the interaction with metabolic enzymes like CYP2D6 or potential drug targets. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic movement and interaction of a ligand-protein complex over time. | Provides insights into the stability of binding and conformational changes that are crucial for function. | nih.gov |

| PBPK Modeling | Integrating physiological, demographic, and drug-specific data to predict pharmacokinetic profiles. | Can simulate how factors like CYP2D6 genotype influence the concentration of this compound in different individuals. | nih.gov |

Strategic Research Priorities in Primaquine Metabolite Science

To translate the growing knowledge of this compound into tangible clinical benefits, research efforts must be strategically focused. The overarching goal is to maximize the therapeutic efficacy of primaquine while minimizing its toxicity.

Key strategic priorities for the future include:

Linking Genotype to Phenotype and Outcome: A critical priority is to firmly establish the relationship between an individual's CYP2D6 genotype, the resulting metabolic phenotype (i.e., the ability to produce this compound), and the clinical outcome of primaquine therapy. frontiersin.orgnih.gov This requires large-scale clinical studies that combine genetic analysis with robust pharmacokinetic measurements of primaquine metabolites. nih.gov

Development of Predictive Biomarkers: The measurement of urinary primaquine-5,6-orthoquinone shows promise as a non-invasive biomarker of "active" primaquine metabolism. nih.gov Further validation is needed to determine if this or other metabolites can serve as reliable predictors of radical cure or risk of hemolysis, potentially guiding individualized therapy.

Target Deconvolution and Validation: Identifying the specific molecular targets of this compound within P. vivax hypnozoites is a high-priority goal for antimalarial drug discovery. acs.org Confirming that a target is essential for parasite survival and is "druggable" could pave the way for a new generation of hypnozoitocidal agents with improved safety profiles.

Designing Safer Analogs: Leveraging the mechanistic insights from computational and in vitro studies to design novel 8-aminoquinoline (B160924) analogs or pro-drugs. The aim would be to create compounds that are efficiently converted to this compound (or a similar active species) specifically at the site of action (the liver) or that have a reduced propensity to cause oxidative damage in erythrocytes. acs.org

Addressing these priorities will be essential for optimizing the use of primaquine, a cornerstone of malaria elimination efforts, and for developing the next generation of drugs to combat relapsing malaria. frontiersin.org

Q & A

Q. How can researchers ensure reproducibility in this compound redox-cycling assays given its instability?

- Methodological Answer : Standardize reaction conditions (e.g., oxygen tension, pH 7.4 buffer) and pre-equilibrate reagents. Use continuous monitoring (e.g., oxygen-sensitive probes) rather than endpoint measurements. Publish raw data and analytical protocols in supplementary materials, adhering to FAIR principles .

Tables for Key Data

| Parameter | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| This compound stability | HPLC-MS/MS | Half-life < 2 hrs in plasma at 25°C; stabilized with 1 mM ascorbate | |

| CYP2D6 contribution | Recombinant enzyme assay | Vmax = 12 pmol/min/mg; Km = 8 µM | |

| ROS generation in G6PDd RBCs | EPR spectroscopy | 2.5-fold increase in superoxide vs. wild-type; blocked by 10 µM diphenyleneiodonium |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.